Dillenetin

Übersicht

Beschreibung

Dillenetin is a naturally occurring flavonoid found in various plants, including Dillenia indica, commonly known as elephant apple. This compound is known for its diverse biological activities and potential therapeutic applications. This compound is a type of flavonol, which is a subclass of flavonoids, and it exhibits a range of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of dillenetin typically involves the extraction from plant sources, particularly from Dillenia indica. The extraction process includes the use of solvents such as methanol, ethanol, or water to isolate the compound from the plant material. The crude extract is then subjected to various chromatographic techniques to purify this compound .

Industrial Production Methods

Industrial production of this compound is less common due to its natural abundance in certain plants. large-scale extraction methods involve the use of advanced chromatographic techniques and solvent extraction processes to obtain high-purity this compound. These methods ensure the efficient isolation of the compound from plant materials .

Analyse Chemischer Reaktionen

Types of Reactions

Dillenetin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products, which may exhibit different biological activities.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction may yield alcohol derivatives. Substitution reactions can produce a variety of this compound derivatives with modified functional groups .

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Model Compound in Flavonoid Chemistry

Dillenetin serves as a model compound in the study of flavonoid chemistry, facilitating the understanding of flavonoid interactions with other molecules. Its structural properties allow researchers to explore various chemical reactions and mechanisms involved in flavonoid behavior.

Synthesis of Derivatives

The compound can undergo various chemical reactions, leading to the formation of derivatives with modified functional groups. For example, oxidation can yield quinones, while reduction may produce alcohol derivatives. These derivatives are essential for developing new compounds with enhanced biological activities.

Biological Applications

Antioxidant Activity

this compound exhibits significant antioxidant properties, which are crucial in combating oxidative stress. Studies have demonstrated its ability to scavenge free radicals and reactive oxygen species, thus protecting cells from oxidative damage. The compound's antioxidant activity has been quantified using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay .

Anti-inflammatory Effects

Research indicates that this compound can inhibit the production of pro-inflammatory cytokines and enzymes, making it a potential candidate for treating inflammatory diseases. Its anti-inflammatory activity has been validated through various biological assays .

Medical Applications

Anticancer Potential

this compound demonstrates promising anticancer activity by inducing apoptosis in various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). In vitro studies have shown that it activates caspases and modulates signaling pathways involved in cell survival and proliferation .

| Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| A549 | 12.5 | Apoptosis induction |

| HeLa | 15.0 | Caspase activation |

Diabetes Management

this compound has been studied for its anti-diabetic effects, showing significant reductions in blood glucose levels in streptozotocin-induced diabetic rats. The compound enhances insulin levels and improves lipid profiles, indicating its potential as a therapeutic agent for diabetes .

Industrial Applications

Natural Antioxidants and Preservatives

Due to its antioxidant properties, this compound is explored for use in the food and cosmetic industries as a natural preservative. Its ability to prevent oxidative damage makes it an attractive alternative to synthetic preservatives.

Case Study 1: Antioxidant Activity

A study utilized the DPPH assay to evaluate the antioxidant capacity of this compound extracted from Dillenia indica. Results indicated a significant reduction in DPPH radical concentration, showcasing the compound's effectiveness as an antioxidant agent.

Case Study 2: Anticancer Activity

In a recent investigation, methanolic extracts containing this compound were tested against human leukemic cell lines (U937, HL60, K562). The extracts demonstrated substantial cytotoxicity with an IC50 value indicating effective apoptosis induction through specific signaling pathways .

Wirkmechanismus

The mechanism of action of dillenetin involves its interaction with various molecular targets and pathways:

Antioxidant Activity: this compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Anticancer Activity: This compound induces apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways involved in cell survival and proliferation

Vergleich Mit ähnlichen Verbindungen

Dillenetin is similar to other flavonoids such as quercetin, kaempferol, and myricetin. it exhibits unique properties that distinguish it from these compounds:

Quercetin: Both this compound and quercetin have strong antioxidant activities, but this compound may have a higher potency in certain biological assays.

Kaempferol: While kaempferol and this compound share anti-inflammatory properties, this compound has shown more pronounced anticancer effects in some studies.

Myricetin: This compound and myricetin both exhibit antioxidant and anticancer activities, but this compound’s unique structural features may contribute to its distinct biological effects

Biologische Aktivität

Dillenetin, a flavonoid compound derived from the bark of Dillenia indica, has garnered attention for its diverse biological activities. This article explores the significant findings related to its biological effects, including antioxidant, antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.

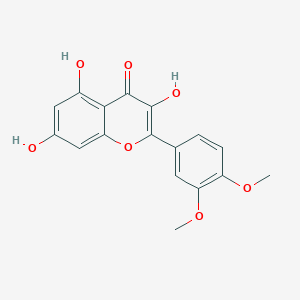

Chemical Structure and Properties

- Chemical Formula : C17H14O7

- Molecular Weight : 330.29 g/mol

- CAS Number : 3306-29-4

- PubChem ID : 5487855

The structure of this compound consists of multiple hydroxyl groups contributing to its bioactivity. The presence of these functional groups is essential for its interaction with biological targets.

Antioxidant Activity

This compound exhibits potent antioxidant properties, which are crucial for neutralizing free radicals and reducing oxidative stress in cells.

| Study | Method | IC50 (µg/mL) | Comparison |

|---|---|---|---|

| Shukla et al. (2015) | DPPH Assay | 12.84 ± 1.23 | Ascorbic Acid (standard) |

| Kumar et al. (2011) | ABTS Assay | 13.73 ± 0.89 | Higher than standard antioxidants |

These studies indicate that this compound's antioxidant capacity is comparable to established antioxidants, highlighting its potential in preventing oxidative damage.

Antimicrobial Activity

Research has demonstrated that this compound possesses significant antimicrobial effects against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 40 µg/mL |

| Candida albicans | 30 µg/mL |

The antimicrobial activity suggests that this compound could be a candidate for developing new antimicrobial agents or supplements.

Anticancer Activity

This compound has shown promise in anticancer research, particularly against leukemia and other cancer cell lines.

- Cell Lines Tested : HL60, U937, K562

- IC50 Values :

- HL60: 297.69 ± 7.29 µg/mL

- U937: 328.80 ± 14.77 µg/mL

- K562: 275.40 ± 8.49 µg/mL

These findings indicate that this compound may inhibit cancer cell proliferation effectively, warranting further investigation into its mechanisms of action.

Anti-inflammatory Activity

This compound's anti-inflammatory properties have been evaluated through various assays.

| Inflammatory Mediator | Effect |

|---|---|

| TNF-α | Inhibition of secretion |

| COX-2 | Decreased expression |

Inhibition of these mediators suggests that this compound could be beneficial in treating inflammatory diseases.

Antidiabetic Activity

The antidiabetic potential of this compound was assessed in animal models.

- Model Used : Alloxan-induced diabetic rats

- Effects Observed :

- Reduction in blood glucose levels

- Improvement in lipid profiles

This indicates that this compound may aid in managing diabetes by improving metabolic parameters.

Eigenschaften

IUPAC Name |

2-(3,4-dimethoxyphenyl)-3,5,7-trihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O7/c1-22-11-4-3-8(5-12(11)23-2)17-16(21)15(20)14-10(19)6-9(18)7-13(14)24-17/h3-7,18-19,21H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHALJYZRPGYQSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80186715 | |

| Record name | Dillenetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3',4'-Di-O-methylquercetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037354 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3306-29-4 | |

| Record name | Quercetin 3′,4′-dimethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3306-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dillenetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003306294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dillenetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DILLENETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3Z5LJ2T0Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3',4'-Di-O-methylquercetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037354 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

291 - 292 °C | |

| Record name | 3',4'-Di-O-methylquercetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037354 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Dillenetin and where is it found?

A1: this compound is a flavonol, a class of flavonoid compounds. It has been isolated from several plant species, including Dillenia indica [, , ], Eupatorium odoratum [, ], Myricaria bracteata [], Palhinhaea cernua [], Phragmanthera austroarabica [], Psychotria serpens [], Scoparia dulcis [], Tamarix aphylla [], and Tricholepis eburnea [].

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C16H12O7, and its molecular weight is 316.26 g/mol [].

Q3: What are the reported biological activities of this compound?

A3: this compound has shown potential in various biological assays. It exhibited significant free radical scavenging activity in a study using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) reagent []. Furthermore, this compound displayed promising anti-xanthine oxidase activity with an IC50 value in the range of 0.56-1.44 mM [].

Q4: Has this compound shown any anticancer activity?

A4: While not extensively studied, this compound isolated from Dillenia indica fruits demonstrated promising anticancer activity against A549 (lung cancer) and HeLa (cervical cancer) cell lines in an MTT assay []. Further research is needed to confirm these findings and investigate its mechanism of action.

Q5: What other flavonoids are commonly found alongside this compound in plants?

A5: this compound is often found alongside other flavonoids like rhamnazin, quercetin, luteolin, kaempferol and their derivatives in various plant species [, , , , , , , , , ]. The co-occurrence of these flavonoids suggests potential synergistic effects, although further research is needed.

Q6: What spectroscopic techniques are used to characterize this compound?

A7: this compound is typically characterized using a combination of spectroscopic techniques such as mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy, including one-dimensional (1D) and two-dimensional (2D) experiments like correlation spectroscopy (COSY), heteronuclear single quantum coherence (HSQC), and heteronuclear multiple bond correlation (HMBC) [, , , , , ].

Q7: What are the potential applications of this compound based on its reported activities?

A10: While further research is necessary, this compound's antioxidant and anti-xanthine oxidase activities suggest potential applications in developing treatments for oxidative stress-related diseases and gout [, ]. Its anticancer activity against specific cancer cell lines warrants further investigation for potential anticancer drug development [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.